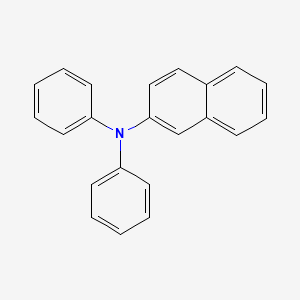

N,N-Diphenyl-2-naphthylamine

Description

Contextualization within Tri-aryl Amine Chemistry

N,N-Diphenyl-2-naphthylamine belongs to the broader class of tri-aryl amines (TAAs). TAAs are characterized by a central nitrogen atom bonded to three aryl groups. This structural motif imparts specific electronic characteristics, most notably the ability to transport positive charge carriers (holes). The nitrogen's lone pair of electrons can delocalize across the connected aromatic rings, facilitating charge mobility.

Significance in Advanced Materials and Organic Electronics Research

The primary significance of this compound in academic research lies in its potential applications in advanced materials, particularly in the field of organic electronics. cymitquimica.com Its inherent properties make it a promising candidate for several key components in organic electronic devices:

Host Materials in Phosphorescent OLEDs: The high triplet energy of some TAA derivatives makes them suitable as host materials for phosphorescent emitters. They can effectively transfer energy to the phosphorescent guest molecules, leading to highly efficient light emission.

Organic Photovoltaics (OPVs): In the realm of solar energy, TAAs are explored as donor materials in OPVs. Their ability to absorb light and donate electrons is a critical aspect of the photovoltaic process.

Perovskite Solar Cells: More recently, derivatives of this compound are being investigated as hole-transporting layers in perovskite solar cells, a rapidly advancing photovoltaic technology.

The good thermal stability of this compound is another crucial characteristic that makes it suitable for these applications, as electronic devices can generate significant heat during operation. cymitquimica.com

Overview of Current Research Landscape and Gaps

The current research landscape for this compound and its derivatives is vibrant and multifaceted. Theoretical studies, such as those employing complete active space self-consistent-field (CASSCF) methods, are being used to understand the excited state dynamics and potential degradation pathways of these materials. researchgate.net For example, research has pointed to the possibility of C-N bond dissociation in the excited state, leading to the formation of radical fragments. researchgate.net

Experimental research focuses on the synthesis of new derivatives with tailored properties. By modifying the peripheral phenyl or naphthyl groups, researchers aim to fine-tune the electronic properties, solubility, and morphology of the resulting materials. rsc.org For example, the introduction of different substituent groups on the diphenylamino donor can influence the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org

Despite the progress, several research gaps remain. A key challenge is to fully understand and mitigate the degradation mechanisms of TAA-based materials to improve the operational lifetime of organic electronic devices. researchgate.net While the excited state behavior is being investigated, a comprehensive understanding of all factors contributing to degradation is still needed. researchgate.net Furthermore, developing cost-effective and scalable synthetic routes for these materials is crucial for their commercial viability. While methods like the Ullmann coupling and palladium-catalyzed amination are used, they can be hindered by the bulky nature of the starting materials, which can reduce reaction yields. sciengine.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H17N | chembk.comcymitquimica.com |

| Molar Mass | 295.38 g/mol | chembk.com |

| Melting Point | 123.0 to 127.0 °C | lookchem.com |

| Boiling Point | 453.4 °C at 760 mmHg | lookchem.com |

| Flash Point | 200.8 °C | lookchem.com |

| Density | 1.159 g/cm³ | lookchem.com |

| Solubility | Soluble in Toluene | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYDYNGPYMOCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989223 | |

| Record name | N,N-Diphenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-30-3 | |

| Record name | NSC37624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diphenyl-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for N,n Diphenyl 2 Naphthylamine

Established Synthetic Pathways

Established methods for synthesizing the binaphthyl diamine core of the target molecule primarily involve oxidative coupling reactions, with both electrochemical and conventional chemical approaches being explored.

Electrochemical Synthesis Approaches

A facile and environmentally conscious approach to synthesizing BINAM derivatives involves the anodic dehydrogenative homocoupling of 2-naphthylamines. mdpi.comresearchgate.net This transition-metal-free method offers high efficiency and yields, producing hydrogen gas as the sole byproduct. mdpi.comresearchgate.net N-Phenyl-2-naphthylamine serves as a key model substrate in these studies, directly yielding the N,N'-diphenyl-[1,1'-binaphthalene]-2,2'-diamine product. mdpi.com

The efficiency and yield of the electrochemical homocoupling of N-phenyl-2-naphthylamine are highly dependent on the reaction conditions. Systematic screening has identified an optimal set of parameters for this transformation. mdpi.com The choice of electrode material is critical, with platinum electrodes demonstrating superior reactivity, affording the desired product in 98% yield. mdpi.com

The solvent system also plays a pivotal role. Among the various solvents tested, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) was found to be the most effective. mdpi.com The current applied during electrolysis is another key variable; a constant current of 4 mA was determined to be optimal. mdpi.com Higher currents, such as 6 mA, led to a significant decrease in yield and current efficiency. mdpi.com

Furthermore, the selection of the electrolyte influences the reaction outcome. Tetra-n-butylammonium hexafluorophosphate (B91526) (nBu4NPF6) proved to be the superior electrolyte compared to lithium perchlorate (B79767) (LiClO4) and tetra-n-butylammonium perchlorate (nBu4NClO4), which resulted in lower yields. mdpi.com The reaction does not proceed in the absence of electricity. mdpi.com

| Entry | Electrode | Solvent | Electrolyte | Current (mA) | Yield (%) | Current Efficiency (%) |

|---|---|---|---|---|---|---|

| 1 | Platinum | HFIP | nBu4NPF6 | 4 | 98 | 66 |

| 2 | Graphite | HFIP | nBu4NPF6 | 4 | 75 | 50 |

| 3 | FTO | HFIP | nBu4NPF6 | 4 | 29 | 20 |

| 4 | Platinum | DCE | nBu4NPF6 | 4 | Trace | |

| 5 | Platinum | MeOH | nBu4NPF6 | 4 | No Reaction | |

| 6 | Platinum | HFIP | nBu4NPF6 | 2 | 96 | 65 |

| 7 | Platinum | HFIP | nBu4NPF6 | 6 | 49 | 22 |

| 8 | Platinum | HFIP | LiClO4 | 4 | 57 | - |

| 9 | Platinum | HFIP | nBu4NClO4 | 4 | 29 | - |

With optimized conditions established (platinum electrode, HFIP solvent, nBu4NPF6 electrolyte, 4 mA constant current), the substrate scope of the electrochemical homocoupling was investigated using various N-substituted-2-naphthylamine derivatives. mdpi.com The reaction demonstrates good tolerance for a range of functional groups on the N-aryl substituent. mdpi.comresearchgate.net

N-Phenyl-2-naphthylamine itself provides an excellent yield of 98%. mdpi.com Derivatives with both electron-donating (e.g., tolyl, dimethoxyphenyl) and electron-withdrawing (e.g., bromophenyl, cyano) groups on the N-aryl ring also react efficiently, affording the corresponding binaphthyl diamine products in good to excellent yields (65–95%). mdpi.comresearchgate.net N-alkyl-2-naphthylamines also participate in the reaction, though yields can be more variable. For instance, N-ethyl and N-isopropyl derivatives give high yields (87% and 85%, respectively), while the N-methyl derivative results in a lower yield of 30%. mdpi.comresearchgate.net

| Substrate | N-Substituent | Product Yield (%) |

|---|---|---|

| N-Phenyl-2-naphthylamine | Phenyl | 98 |

| N-(4-Tolyl)-2-naphthylamine | 4-Tolyl | 92 |

| N-(2-Tolyl)-2-naphthylamine | 2-Tolyl | 83 |

| N-(2,3-Dimethoxyphenyl)-2-naphthylamine | 2,3-Dimethoxyphenyl | Good Yields |

| N-(4-Bromophenyl)-2-naphthylamine | 4-Bromophenyl | Good Yields |

| N-(4-Cyanophenyl)-2-naphthylamine | 4-Cyanophenyl | 95 |

| N-Ethyl-2-naphthylamine | Ethyl | 87 |

| N-Isopropyl-2-naphthylamine | Isopropyl | 85 |

| N-tert-Butyl-2-naphthylamine | tert-Butyl | 72 |

| N-Benzyl-2-naphthylamine | Benzyl | 85 |

Conventional Organic Synthesis Routes

Conventional organic synthesis offers alternative pathways to C-N and biaryl bond formations, which are central to the structure of N,N'-diphenyl-[1,1'-binaphthalene]-2,2'-diamine. These methods often rely on transition-metal catalysis.

The Ullmann condensation (and the related Goldberg reaction for C-N coupling) is a classic method utilizing copper catalysis to form aryl-aryl, aryl-ether, and aryl-amine bonds. wikipedia.orgthermofisher.comorganic-chemistry.org Traditionally, these reactions require harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org The synthesis of the target molecule could conceivably be approached via a copper-catalyzed homocoupling of an N-phenyl-2-naphthylamine derivative or through the coupling of a 2-halo-naphthalene with aniline (B41778) followed by a dimerization step. Modern variations of the Ullmann reaction employ soluble copper catalysts with various ligands, allowing for milder reaction conditions. acsgcipr.orgnih.gov

The Buchwald-Hartwig amination is a more contemporary and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance, generally proceeding under much milder conditions than the classic Ullmann reaction. wikipedia.orgrug.nl The synthesis of the N-phenyl-2-naphthylamine precursor is readily achieved via this method. The subsequent dimerization to form the binaphthyl scaffold would require a separate oxidative coupling step.

Advanced Synthetic Strategies and Novel Precursors

Advanced synthetic strategies for constructing complex molecules like N,N'-diphenyl-[1,1'-binaphthalene]-2,2'-diamine focus on improving efficiency, selectivity, and access to specific stereoisomers. Given the chiral nature of the binaphthyl backbone, stereoselective synthesis is a key area of advanced research.

One advanced approach involves a chiral auxiliary-driven strategy for stereoselective electrochemical homocoupling. unimi.it By attaching an enantiopure scaffold to the nitrogen of the naphthylamine, it is possible to influence the stereochemical outcome of the oxidative coupling, leading to the formation of specific diastereomers of the resulting BINAM derivative. unimi.it For example, using an enantiopure β-naphthylamine featuring an aminoalcohol as a chiral auxiliary can lead to the corresponding 2,2'-binaphthyl (B165483) diamine derivative with high diastereoselectivity. unimi.it

Another strategy involves the researchgate.netresearchgate.net-sigmatropic rearrangement of N,N'-binaphthyl hydrazines, which can be mediated by thermal or acidic conditions. orgsyn.org Highly enantioselective versions of this rearrangement have been developed using chiral phosphoric acids as catalysts, providing an efficient route to enantioenriched BINAMs. orgsyn.org These methods represent a significant advance over classical resolution techniques for obtaining enantiopure binaphthyl diamines.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. For the electrochemical homocoupling of 2-naphthylamines, a radical-radical coupling mechanism is proposed. researchgate.net The process is initiated by a single-electron oxidation of the N-phenyl-2-naphthylamine substrate at the anode to form a radical cation. researchgate.net Subsequent deprotonation yields a neutral radical intermediate. Two of these radicals then couple to form the C-C bond between the two naphthalene (B1677914) units, creating the binaphthyl backbone. A final two-electron oxidation and deprotonation sequence then yields the final N,N'-diphenyl-[1,1'-binaphthalene]-2,2'-diamine product and releases hydrogen gas. researchgate.net Evidence for this pathway comes from heterocoupling experiments. When a mixture of an electron-rich and an electron-poor naphthylamine derivative is subjected to the reaction conditions, the major products are the respective homocoupling products, with only trace amounts of the heterocoupling product observed, which is consistent with a radical-radical coupling pathway. mdpi.com

The mechanism of the conventional Ullmann reaction is thought to involve the formation of an organocopper(I) intermediate. organic-chemistry.org This species can then undergo oxidative addition with a second molecule of the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to form the biaryl product and regenerate a copper(I) species. organic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a palladium(0) catalyst. libretexts.org The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Theoretical and Computational Studies of N,n Diphenyl 2 Naphthylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic properties of aromatic amines. These methods, ranging from Hartree-Fock theory to more advanced Density Functional Theory and multiconfigurational approaches, allow for a detailed exploration of the molecule's behavior at the atomic level.

Hartree-Fock (HF) and Density Functional Theory (DFT) Analyses

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used methods for quantum chemical analysis. DFT, in particular, is often favored for its balance of computational cost and accuracy in accounting for electron correlation. researchgate.net Functionals such as B3LYP are commonly employed for this class of compounds as they consider electronic interactions with high precision. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the ground state to an excited state, facilitating chemical reactions. wuxibiology.com The analysis of FMOs helps in predicting the most reactive sites within a molecule and understanding its electronic transitions. thaiscience.infonih.gov

| Parameter | Significance | Relation to Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the ability to donate an electron. thaiscience.info | Higher energy indicates a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the ability to accept an electron. thaiscience.info | Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity, stability, and polarizability. nih.gov | A small gap suggests high reactivity and "softness"; a large gap suggests high stability and "hardness". wuxibiology.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.de The MEP surface illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich and electron-poor regions. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. wikipedia.orgnih.gov This method is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researcher.life

The analysis quantifies the energetic significance of these interactions through second-order perturbation theory. researchgate.net This involves evaluating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. researchgate.net Larger E(2) values indicate stronger interactions, providing a quantitative measure of resonance effects and the departure from an idealized Lewis structure. wikipedia.org

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) |

|---|---|---|---|

| σ (Bond) | σ* (Antibond) | σ → σ | Quantifies hyperconjugative stability from bond interactions. |

| n (Lone Pair) | σ (Antibond) | n → σ | Quantifies stability from lone pair delocalization into adjacent bonds. |

| π (Pi Bond) | π (Pi Antibond) | π → π* | Quantifies conjugative and resonance effects within π-systems. |

Complete Active Space Self-Consistent-Field (CASSCF) Methodologies

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful multiconfigurational approach used when single-reference methods like HF and DFT are insufficient. mpg.de This is often the case for molecules with significant static electron correlation, such as those with nearly degenerate orbitals, diradical character, or for describing bond-breaking processes and excited electronic states. mpg.de

CASSCF works by defining an "active space," which consists of a specific number of electrons distributed across a chosen set of orbitals that are most critical for describing the chemical problem. google.com Within this active space, a full configuration interaction calculation is performed, meaning all possible electronic configurations are considered. The method then variationally optimizes both the configuration interaction coefficients and the molecular orbitals simultaneously. mpg.de This approach provides a qualitatively correct wavefunction that can serve as a solid foundation for more advanced methods that also account for dynamic electron correlation. faccts.de For aromatic amines, CASSCF can be employed to accurately calculate properties of excited triplet states, such as phosphorescence lifetimes and zero-field splitting parameters. researchgate.net

Second Order N-electron Valence Perturbation Theory (NEVPT2) Calculations

To investigate the excited state phenomena of N,N-Diphenyl-2-naphthylamine (DPNA), the Second Order N-electron Valence Perturbation Theory (NEVPT2) was utilized in conjunction with the complete active space self-consistent-field (CASSCF) method. NEVPT2 is a sophisticated quantum chemical method used to accurately compute the electronic structure and energies of molecules, especially for excited states where electron correlation is significant.

The NEVPT2 method belongs to the family of multireference perturbation theories, which are essential for describing molecular systems that cannot be adequately represented by a single electronic configuration. It offers several desirable properties, including being free from "intruder state" problems, which can cause other methods to fail, and ensuring size consistency, meaning the energy of two non-interacting systems is correctly calculated as the sum of their individual energies. The theory is implemented in variants such as strongly contracted (SC-NEVPT2) and partially contracted (PC-NEVPT2), which differ in the number of functions used in the calculation but generally produce very similar results. In the study of DPNA, these calculations were instrumental in mapping the potential energy surfaces of the ground and excited states to understand the pathways of photochemical reactions. ed.ac.uk

Excited State Phenomena and Photostability Investigations

Tri-aryl amines (TAA), including DPNA, are foundational materials for chromophores in OLEDs. However, the degradation of these materials over time limits device performance and longevity. Theoretical investigations into the excited state dynamics of DPNA provide a molecular-level understanding of the factors controlling its photostability. ed.ac.uk

Excited State C-N Bond Dissociation Mechanisms

Computational studies on DPNA revealed a significant degradation pathway involving the dissociation of a carbon-nitrogen (C-N) bond in its first excited singlet state. Upon photoexcitation, the molecule can transition to a state where the cleavage of one of the C-N bonds becomes energetically favorable. This process is a key mechanism for the breakdown of the molecule, directly impacting the stability of devices in which it is used. ed.ac.uk The dissociation is an unusual occurrence for bonds that are part of a delocalized π-electron system, highlighting a specific vulnerability in this class of molecules. ed.ac.uk

Conical Intersection Analysis

The mechanism for the C-N bond dissociation is facilitated by the presence of a conical intersection (CI) between the potential energy surfaces of the ground state (S₀) and the first excited singlet state (S₁). ed.ac.uk A conical intersection is a point of degeneracy between two electronic states where the molecule can switch between states very efficiently and without emitting light (a non-radiative transition). In DPNA, this CI acts as a funnel, channeling molecules from the excited state back to the ground state. However, this transition occurs along a reaction coordinate that involves the stretching and eventual breaking of the C-N bond. ed.ac.uk The existence of this CI provides a clear mechanistic pathway for the observed photodissociation. ed.ac.uk

Formation of Radical Fragments and Cyclized Products

Following the C-N bond dissociation through the conical intersection, the molecule breaks apart into radical fragments. ed.ac.uk Specifically, the cleavage leads to the formation of phenyl or naphthyl radicals, depending on which bond is broken. These highly reactive radical fragments can then undergo further reactions. Theoretical results indicate that the fragments can recombine to form new intra-molecular products. ed.ac.uk These subsequent reactions can yield stable five- and six-membered cyclized products, such as carbazole (B46965) derivatives. ed.ac.uk The formation of these cyclized products represents a permanent alteration of the original molecule and contributes to the degradation of the material. ed.ac.uk

Molecular Dynamics Simulations in Amorphous Morphologies

While specific molecular dynamics (MD) simulation studies focused solely on the amorphous morphology of this compound are not detailed in the available literature, the methodology is widely applied to understand the structure and properties of similar amorphous organic materials used in electronic devices.

MD simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.gov For amorphous materials, the process typically begins with the construction of an "amorphous cell," where multiple molecules are placed in a simulation box in random orientations. This system is then subjected to an equilibration protocol, often involving a simulated annealing process. ed.ac.uk During annealing, the system is heated to a high temperature (e.g., 600 K) to allow the molecules to overcome energy barriers and explore different configurations, and then slowly cooled. ed.ac.uknih.gov This procedure helps to find a low-energy, stable amorphous structure that is representative of a real-world thin film.

Spectroscopic Characterization and Advanced Analytical Techniques for N,n Diphenyl 2 Naphthylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of N,N-Diphenyl-2-naphthylamine.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of this compound and its derivatives. The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 1: Representative NMR Data for a Naphthylamine Derivative

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 8.88 (d), 8.52 (d), 7.97 (t), 7.72 (s) |

| ¹³C NMR | 167.1, 136.6, 135.5, 133.5, 132.0, 130.0, 128.5, 127.2, 120.9 |

Note: Data is for N,N'-(1,4-phenylene)-bis(1,8-naphthalimide) (NP2) in TFA-d, a related compound, to illustrate typical chemical shift ranges. semanticscholar.org

In synthetic chemistry and degradation studies, reaction mixtures are often complex. 1D and 2D NMR techniques are invaluable for identifying individual components without the need for physical separation. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) help to establish connectivity between protons and carbons, which is crucial for assigning structures to unknown intermediates or byproducts.

For example, in studies of the reactivity of 2-naphthylamines, a combination of 1D and 2D NMR spectra was essential to characterize a complex product mixture. nih.gov These analyses revealed the presence of starting materials, various adducts, and aminals, some of which could not be unambiguously identified by 1D NMR alone due to overlapping signals. nih.gov The use of 2D NMR allows for the deconvolution of these complex spectra, enabling the structural elucidation of multiple components within a single sample. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of compounds, identifying unknown substances, and quantifying trace amounts of a substance.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. In the context of this compound, GC-MS is a critical tool for analyzing its thermal degradation products.

Studies have employed pyrolysis GC-MS (Py-GC-MS) to rapidly identify aromatic amines, such as the potential degradation product 2-naphthylamine, released from various matrices like dyed textiles. researchgate.net This method involves heating the sample to high temperatures in an inert atmosphere and analyzing the resulting degradation products. Furthermore, GC-tandem mass spectrometry (GC-MS/MS) has been developed for the ultra-sensitive quantification of the related compound N-phenyl-2-naphthylamine, demonstrating the technique's power in detecting trace amounts of the analyte and its byproducts. nih.govresearchgate.net

Isotope-dilution mass spectrometry is a highly accurate method for determining the concentration of a substance. The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample to serve as an internal standard.

A specific and ultra-sensitive method for the quantification of N-phenyl-2-naphthylamine has been developed using GC-MS/MS (B15284909) with an isotope-dilution strategy. nih.govnih.gov In this research, a deuterated version of the analyte (P2NA-d₅) was synthesized and used as an internal standard. nih.gov This approach significantly improves the precision, accuracy, and robustness of the analysis by correcting for analyte losses during sample preparation and injection. nih.gov The method achieved an excellent limit of detection (LOD) of 0.1 µg/L and a limit of quantification (LOQ) of 0.3 µg/L, showcasing its suitability for trace-level analysis in complex biological or environmental samples. nih.gov

MALDI-TOF MS is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. Interestingly, this compound itself has been developed as a novel matrix for the analysis of other small molecules by MALDI-TOF MS. nih.gov

Its properties, including strong ultraviolet absorption, low background interference in the low-mass range, and high salt tolerance, make it an effective matrix for a wide range of small-molecule metabolites like free fatty acids, amino acids, and phospholipids. nih.gov This application has proven valuable in the field of biomedical research, for example, in the mass spectrometry imaging of small molecules in brain tissue to reveal unique metabolic distributions. nih.gov The principle of MALDI-TOF involves mixing the analyte with the matrix (in this case, this compound), applying it to a target plate, and irradiating it with a pulsed laser. The matrix absorbs the laser energy, promoting the desorption and ionization of the analyte molecules, which are then analyzed by the time-of-flight mass spectrometer. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Time-of-Flight (MALDI-TOF MS)

N-Phenyl-2-naphthylamine as a Novel MALDI Matrix

N-Phenyl-2-naphthylamine (PNA) has emerged as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis and imaging of small molecules. acs.orgnih.gov Its utility as a MALDI matrix stems from several key properties, including strong absorption of ultraviolet light, minimal background interference in the low molecular weight range, and a notable tolerance for salts. acs.orgnih.govacs.org These characteristics are fundamental for a substance to function effectively as a MALDI matrix. nih.gov

The development of new matrices is crucial in MALDI mass spectrometry, as traditional matrices often produce interfering signals in the low mass region (typically m/z < 500), complicating the analysis of small molecules. nih.govrsc.org PNA helps to overcome this limitation, enabling clearer visualization of the spatial distribution of these smaller compounds. nih.gov

Analysis and Imaging of Small Molecules and Metabolites

The application of N-Phenyl-2-naphthylamine as a MALDI matrix has demonstrated significant success in the analysis of a diverse array of small-molecule metabolites. acs.orgnih.gov Researchers have successfully utilized PNA to detect free fatty acids, amino acids, peptides, antioxidants, and phospholipids. acs.orgnih.govacs.org

A notable application of PNA-assisted Laser Desorption/Ionization Mass Spectrometry (LDI MS) imaging involves the study of brain tissue. acs.org In a study of rats with middle cerebral artery occlusion, this technique revealed the distinct distributions and changes of 89 different small-molecule metabolites. acs.orgnih.gov Among these, 59 were successfully identified, including various amino acids, antioxidants, free fatty acids, phospholipids, and sphingolipids. acs.orgnih.gov This capability for in-situ, label-free analysis of multiple metabolites highlights the potential of PNA in biomedical research. acs.orgacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for characterizing the functional groups within a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of related compounds, such as N-phenyl-α-naphthylamine derivatives found in oil sludge, shows distinct peaks corresponding to C-N bonds (around 399.91 eV in XPS, a related technique), as well as C-O and C=O bonds from ester components. mdpi.com The characterization of similar aromatic amines often involves identifying the out-of-plane C-H bends of the naphthalene (B1677914) ring. For instance, in 2-naphthol, these bands appear at 844, 814, and 742 cm⁻¹. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nih.gov this compound exhibits absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis absorption spectrum of a 0.2 mmol/L solution of N-Phenyl-2-naphthylamine in acetonitrile (B52724) shows a molar extinction coefficient of ε = 3355 L/mol·cm at a laser excitation wavelength of 355 nm, indicating a relatively strong absorption at this wavelength. acs.org For N-phenyl-2-naphthylamine, the optimum excitation wavelength for fluorescence detection is 300 nm. osha.gov The absorption maxima for related naphthylamine derivatives can vary, for example, N-phenyl-1-naphthylamine has an optimum excitation wavelength of 330 nm. osha.gov

Fluorescence Spectroscopy and Photophysical Property Studies

Fluorescence spectroscopy is a sensitive technique used to study the electronic excited states of molecules. N-phenyl-2-naphthylamine is fluorescent, emitting light after being excited by UV radiation. osha.gov Its fluorescence is significantly more intense—about six times greater—than that of its isomer, N-phenyl-1-naphthylamine. osha.gov The optimal excitation wavelength for N-phenyl-2-naphthylamine is 300 nm, with an emission wavelength typically observed around 370 nm. osha.gov The photophysical properties of such molecules, including their fluorescence quantum yield and lifetime, are crucial for their application as fluorescent probes and in other optical technologies. nih.govnih.gov

Solvatochromism in Fluorescence Emission Spectra

Solvatochromism describes the change in a substance's color, or more broadly, its absorption or emission spectra, when dissolved in different solvents. researchgate.net This phenomenon is observed in the fluorescence emission spectra of this compound and related compounds, where the position of the emission maximum shifts depending on the polarity of the solvent. nih.gov This sensitivity to the solvent environment is a hallmark of molecules with a significant change in dipole moment upon excitation. nih.gov For instance, many fluorescent dyes exhibit a red shift (a shift to longer wavelengths) in their emission spectra as the polarity of the solvent increases, a phenomenon known as positive solvatochromism. nih.gov This occurs because polar solvents can stabilize the more polar excited state of the molecule to a greater extent than the ground state. nih.gov

Correlation with Solvent Polarity Parameters

The solvatochromic shifts observed in the fluorescence spectra of compounds like this compound can be correlated with various empirical solvent polarity parameters. nih.gov These parameters, such as the Lippert-Mataga plot, Reichardt's ET(30) scale, and Kamlet-Taft parameters (π*, α, and β), provide a quantitative measure of a solvent's polarity and its ability to engage in specific and non-specific interactions with the solute molecule. researchgate.net By plotting the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against these solvent polarity functions, researchers can gain insights into the change in the molecule's dipole moment between the ground and excited states. researchgate.net This analysis helps to understand the nature of the solute-solvent interactions that govern the observed photophysical behavior. nih.gov

Dipole Moment Changes Determination

One common experimental approach is the solvatochromic shift method . This technique involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities. The shifts in the spectral maxima are then correlated with solvent polarity functions, such as the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. These models relate the Stokes shift to the difference in the dipole moments between the excited and ground states (Δµ = µe - µg), the solvent's dielectric constant (ε), and refractive index (n), as well as the radius of the solute cavity. nih.govresearchgate.netrsc.org A significant change in dipole moment upon excitation (a large Δµ) is indicative of a substantial charge redistribution in the excited state. researchgate.net

In addition to experimental methods, quantum-chemical calculations provide a powerful tool for estimating ground and excited state dipole moments. stackexchange.comnsf.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic structure and properties of molecules in both their ground and excited states, offering theoretical values for µg and µe. dntb.gov.ua These computational approaches can complement experimental data and provide a more detailed picture of the electronic redistribution upon photoexcitation.

Room-Temperature Phosphorescence (RTP) Induction

The induction of Room-Temperature Phosphorescence (RTP) in purely organic molecules is a significant area of research due to its potential applications in optoelectronics, sensing, and bio-imaging. While studies specifically detailing RTP for this compound are limited, extensive research on the closely related compound N-phenyl-2-naphthylamine (PNA) offers valuable insights into the phenomena that could be applicable.

A highly effective strategy for inducing strong and long-lived RTP in organic molecules like PNA is through confinement in a rigid crystalline host matrix. nih.govresearchgate.net This host-guest approach physically restricts the vibrational and rotational motions of the guest molecule, which are primary pathways for non-radiative decay of the triplet state. By minimizing these non-radiative processes, the radiative decay pathway of phosphorescence becomes more favorable.

A notable example involves doping PNA into a crystalline 4,4'-dibromobiphenyl (B48405) (DBBP) matrix. nih.gov The rigidity of the DBBP crystal lattice effectively suppresses the vibrational and rotational relaxation of the PNA molecules, thereby promoting the phosphorescent emission at room temperature. nih.govresearchgate.net This method demonstrates that the interaction between the host and guest molecules is critical for activating the RTP of the guest.

The efficiency and duration of the RTP emission are key parameters for practical applications. For PNA doped into a DBBP crystalline matrix, strong and persistent RTP has been observed. nih.gov Research has reported a phosphorescence quantum efficiency of approximately 20% for this system. nih.govresearchgate.net

The lifetime of the RTP emission is another critical characteristic. In the PNA-doped DBBP crystals, the phosphorescence lifetime can range from a few milliseconds to over 100 milliseconds. nih.gov This long-lived emission is a direct consequence of the effective suppression of non-radiative decay pathways by the rigid host matrix.

Table 1: RTP Properties of N-phenyl-2-naphthylamine (PNA) in a Crystalline Matrix

| Property | Value | Reference |

| Host Matrix | 4,4'-dibromobiphenyl (DBBP) | nih.gov |

| Quantum Efficiency (ΦP) | ~20% | nih.govresearchgate.net |

| Lifetime (τP) | a few ms to >100 ms | nih.gov |

This data pertains to N-phenyl-2-naphthylamine (PNA), a structurally similar compound, as specific RTP data for this compound was not found in the searched literature.

A fascinating photophysical phenomenon observed in PNA-doped DBBP crystals is the simultaneous emission of both fluorescence and phosphorescence at room temperature, leading to dual emission. nih.gov This results in a bright white light emission, which is a combination of the blue fluorescence from the singlet excited state and the yellowish-green RTP from the triplet excited state. nih.gov

The Commission Internationale de l'Eclairage (CIE) coordinates for this dual emission from PNA-doped DBBP crystals have been reported to be in the range of (x=0.29–0.31, y=0.38–0.41), confirming the generation of white light. nih.govresearchgate.net This dual emission capability makes such host-guest systems highly attractive for applications in white organic light-emitting diodes (WOLEDs) and other advanced optical materials.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.

Crystal System and Space Group Determination

The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the determination of its crystal system and space group. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. wikipedia.org The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. wikipedia.org

While a specific X-ray crystal structure determination for this compound was not found in the publicly available literature searched, studies on closely related naphthylamine derivatives illustrate the type of information that can be obtained. For instance, the crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide, a related compound, was solved and found to crystallize in the triclinic space group P-1. researchgate.neteurjchem.com This level of detailed structural information is critical for understanding the packing of molecules in the solid state and how this arrangement influences the material's bulk properties.

Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound, featuring a secondary amine group (-NH-) bridging a phenyl and a naphthyl group, dictates its intermolecular behavior. The nitrogen-hydrogen bond allows the molecule to act as a hydrogen bond donor. Concurrently, the lone pair of electrons on the nitrogen atom enables it to function as a hydrogen bond acceptor. These capabilities are central to its interactions with other polar molecules.

The compound's reactivity is also influenced by these structural features. The basic nature of the nitrogen atom allows it to neutralize acids in exothermic reactions to form salts. noaa.gov Furthermore, the amine group makes the molecule susceptible to reaction with strong oxidizing agents. noaa.gov The extensive aromatic systems of the phenyl and naphthyl rings also contribute to intermolecular forces through pi-pi stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Methodologies have evolved over time, reflecting advances in chromatographic technology.

An early method developed for the separation of N-phenyl-beta-naphthylamine (PBN) from its isomer N-phenyl-alpha-naphthylamine (PAN) utilized liquid chromatography with a UV detector. dtic.mil A more recent and validated method, OSHA Method 96, employs HPLC with a fluorescence detector, which offers enhanced sensitivity and selectivity. osha.gov The fluorescence detector is particularly effective, with an optimal excitation wavelength of 300 nm for this compound, at which it fluoresces approximately six times more intensely than its alpha-isomer. osha.gov

| Parameter | DTIC Method (1981) dtic.mil | OSHA Method 96 (1992) osha.gov |

|---|---|---|

| Stationary Phase (Column) | NH2, 10 micrometers | Not explicitly specified (compatible with described mobile phase) |

| Mobile Phase | Heptane | Methyl Alcohol |

| Detector | UV Detector | Fluorescence Detector |

| Wavelength | 254 nm | 300 nm (Excitation) |

| Adjusted Retention Time | 19.0 minutes | Not specified |

Analytical Method Development for Workplace Exposure Monitoring

Given that this compound is metabolized in vivo to 2-naphthylamine, a known potent bladder carcinogen, monitoring workplace exposure is critical. caymanchem.comnih.gov The American Conference of Governmental Industrial Hygienists (ACGIH) categorizes N-phenyl-2-naphthylamine as a suspected human carcinogen. osha.gov Consequently, analytical methods have been specifically developed to quantify airborne concentrations in occupational settings.

The development of a validated air sampling procedure by the Occupational Safety and Health Administration (OSHA) overcame significant challenges. osha.gov Initial attempts using sulfuric acid-treated filters, a common medium for other aromatic amines, proved unacceptable as this compound was readily lost through oxidation. osha.gov

The successful method involves drawing a known volume of air through glass fiber filters treated with the antioxidant L-ascorbic acid (Vitamin C). osha.gov This agent effectively stabilizes the amine by preventing oxidation during sample collection. osha.gov After collection, the compound is extracted with methyl alcohol and analyzed by HPLC with a fluorescence detector. osha.gov This robust method allows for the reliable quantification of the amine at very low levels, ensuring that workplace exposure can be controlled to the lowest feasible concentration. osha.govosha.gov

| Parameter | Value |

|---|---|

| Recommended Air Volume | 240 L |

| Recommended Sampling Rate | 1 L/min |

| Target Concentration | 1 ppb (9.0 µg/m³) |

| Reliable Quantitation Limit | 6.49 ng per sample |

| Detection Limit of Overall Procedure | 6.49 ng per sample |

| Detection Limit of Analytical Procedure | 32.5 pg per injection |

| Standard Error of Estimate | 5.3% |

Advanced Applications and Functionalization of N,n Diphenyl 2 Naphthylamine

Organic Light-Emitting Diodes (OLEDs)

The performance and stability of OLEDs are critically dependent on the properties of the organic materials used, especially those in the charge transport and emissive layers. N,N-Diphenyl-2-naphthylamine and related aromatic amine compounds are frequently utilized as hole transport materials (HTMs), but their derivatives can also exhibit electron transport capabilities, contributing to more balanced charge injection and recombination within the device.

While aromatic amines like this compound are primarily known for their hole-transporting properties, certain naphthylamine-based compounds have demonstrated significant electron mobility. The presence of the naphthyl group is crucial for this electron transporting ability, as the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the naphthyl moieties. This facilitates intermolecular electron transfer between adjacent molecules. For instance, studies on analogous naphthylamine-based hole transporters have revealed substantial electron mobilities, indicating that these materials can function as electron-transporting layers (ETLs) or as a component in ambipolar materials.

Research has shown that naphthylamine-based compounds can possess electron mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs. This ambipolar nature is advantageous for simplifying device architecture and improving the recombination efficiency of electrons and holes within the emissive layer.

Table 1: Electron and Hole Mobilities of Selected Naphthylamine-Based Compounds

| Compound | Electron Mobility (μe) [cm²/Vs] | Hole Mobility (μh) [cm²/Vs] | Electric Field (MV/cm) |

|---|---|---|---|

| NPB | (6–9) × 10⁻⁴ | (3–6) × 10⁻⁴ | 0.04–0.8 |

| 2TNATA | (1–3) × 10⁻⁴ | Data not specified | 0.04–0.8 |

Data extrapolated from studies on similar naphthylamine-based transport materials.

The primary role of this compound derivatives in OLEDs is as a hole transport material. The triphenylamine (B166846) core provides good electrochemical stability and the ability to form stable amorphous films, which is essential for device longevity. The hole-transporting properties arise from the electron-rich nitrogen atom and the delocalized π-electron system of the aromatic rings, which facilitates the movement of holes from the anode to the emissive layer.

Achieving a balance between the number of electrons and holes reaching the emissive layer is crucial for maximizing the efficiency and lifetime of an OLED. An imbalance can lead to the accumulation of charge carriers at interfaces, causing exciton (B1674681) quenching and material degradation. The ambipolar nature of some this compound derivatives, capable of transporting both electrons and holes, is highly beneficial for optimizing carrier balance. aip.org

When a material possesses both electron and hole transport capabilities, the recombination zone can be better confined within the emissive layer, away from the transport layers, which reduces efficiency roll-off at high brightness. aip.org The use of mixed layers containing both a hole-transporting material and an electron-transporting material is a common strategy to achieve balanced charge transport. aip.org In such systems, derivatives of this compound can serve as the hole-transporting component. Optimizing the ratio of the two materials allows for the tuning of charge carrier mobilities to achieve a balanced flux of electrons and holes. researchgate.netacs.org This leads to a stable electroluminescence spectrum and enhanced external quantum efficiency. aip.org

The operational lifetime of OLEDs is often limited by the chemical and morphological degradation of the organic materials, particularly under electrical stress and exposure to high-energy excitons. nih.govchinesechemsoc.org For hole transport materials like this compound, degradation can occur through several pathways. The formation of unstable cationic species upon hole injection is a primary cause of degradation. These radical cations can undergo irreversible chemical reactions, leading to the formation of non-emissive species that act as luminescence quenchers. nih.gov

Furthermore, the energy released from exciton recombination can be high enough to cause bond dissociation in the organic molecules. chinesechemsoc.org The C-N bond in arylamine compounds is often susceptible to cleavage, leading to the formation of radicals that can further react and degrade the material. The intrinsic formation of excitons can generate reactive species that attack the organic materials, reducing device efficiency. nih.gov Research into the degradation of aniline (B41778) and carbazole (B46965) derivatives, which are structurally related to this compound, has highlighted the instability of certain C-N bonds as a key factor in material degradation. chinesechemsoc.org

Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells, a photosensitizing dye is responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The design of the dye molecule is critical for efficient light harvesting and charge transfer. Organic dyes based on a donor-π-acceptor (D-π-A) structure are widely explored for this purpose.

While direct and extensive research on this compound as the primary dye in high-performance DSSCs is not widely reported, its structural motifs are relevant. The diphenylamino group is a common and effective electron donor unit in many organic DSSC dyes. The naphthalene (B1677914) moiety can act as part of the π-conjugated bridge that connects the donor to the acceptor/anchoring group.

The performance of DSSCs is influenced by the electronic and structural characteristics of the dye. A broader absorption band shifted towards the red region of the spectrum and a high molar extinction coefficient are desirable for efficient light harvesting. Furthermore, the energy levels of the dye, specifically the Highest Occupied Molecular Orbital (HOMO) and LUMO, must be appropriately aligned with the redox potential of the electrolyte and the conduction band of the semiconductor, respectively, to ensure efficient electron injection and dye regeneration. Naphthalene-based dyes have been shown to possess high quantum yields and excellent photostability due to their rigid and extended π-conjugated system.

Fluorescent Probes in Biological and Chemical Assays

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable as fluorescent probes for detecting and imaging various analytes. nih.gov These compounds can exhibit high quantum yields and photostability. nih.gov The fluorescence of naphthalene derivatives is often sensitive to the polarity of their microenvironment, a property known as solvatochromism. This sensitivity allows them to be used as probes to study the properties of solvents, polymers, and biological membranes.

Although the use of this compound itself as a fluorescent probe is not as extensively documented as its isomer, N-phenyl-1-naphthylamine (NPN), its inherent fluorescence suggests potential in this area. Naphthalene-based probes are employed to detect a wide range of analytes, including metal ions and small molecules. mdpi.com The sensing mechanism often involves a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength upon binding to the target analyte. For instance, naphthalimide derivatives have been developed as "turn-on" fluorescent probes for the detection of hydrogen peroxide. rsc.org Given its fluorescent nature, this compound could potentially be functionalized to create selective probes for various biological and chemical assays.

Antioxidant Properties and Applications

This compound is a well-established antioxidant primarily utilized for its ability to inhibit oxidation and flex-cracking in a variety of materials. gtilaboratorysupplies.com Its efficacy is particularly noted in natural and synthetic rubbers, where it extends the material's service life by protecting against degradation caused by atmospheric oxygen. gtilaboratorysupplies.commdpi.com The applications of this compound as an antioxidant are diverse, ranging from industrial lubricants and greases to specialized polymers and electrical-insulating enamels. osha.gov

The compound's utility extends to being a crucial component in more complex antioxidant formulations. It serves as a chemical intermediate in the synthesis of the rubber antioxidant N-phenyl-2-naphthylamine-acetone condensate. osha.gov Furthermore, its high-temperature stability makes it an indispensable additive in demanding applications such as aviation turbine engine lubricants. mdpi.com In this capacity, it demonstrates superior performance compared to other antioxidants, such as alkylated diphenylamines, by exhibiting a higher initial oxidation temperature and a more extended oxidation induction period. mdpi.com

Research has demonstrated the quantifiable effectiveness of phenyl-2-naphthylamine derivatives as stabilizers. In a study involving polyethylene (B3416737), the inclusion of a synthesized phenyl-2-naphthylamine antioxidant resulted in a significant enhancement of the polymer's stability. plaschina.com.cn The thermal analysis of this antioxidant confirmed its high thermal stability. plaschina.com.cn

A key performance indicator for antioxidants is the oxidation induction time (OIT), which measures the time until the onset of oxidation. For the polyethylene compound containing the phenyl-2-naphthylamine antioxidant, the OIT was recorded at 157.53 minutes, indicating a high level of protection against thermal degradation. plaschina.com.cn Another critical parameter is the carbonyl index, which quantifies the extent of oxidation by measuring the formation of carbonyl groups. The low carbonyl index of 0.25 for the stabilized polyethylene further attests to the excellent stabilizing efficiency of the this compound-based antioxidant. plaschina.com.cn

The compound is also a recognized antioxidant in the formulation of solid rocket propellants, specifically those based on hydroxyl-terminated polybutadiene (B167195) (HTPB). mdpi.com Even at low concentrations, it effectively preserves the mechanical properties and shelf life of the propellant by preventing oxidative degradation of the polymer matrix. mdpi.com

Table 1: Antioxidant Performance of a Phenyl-2-naphthylamine Derivative in Polyethylene

| Parameter | Value | Significance |

| Oxidation Induction Time (OIT) | 157.53 min | Indicates excellent resistance to thermal oxidation. plaschina.com.cn |

| Carbonyl Index | 0.25 | A low value signifies minimal oxidative degradation. plaschina.com.cn |

Sensing and Detection Applications

Recent research has explored the novel applications of this compound in the field of chemical sensing and detection, moving beyond its traditional role as an antioxidant. These advanced applications leverage the compound's electrochemical and interactive properties for the detection of small molecules and metal ions.

Photocurrent Measurement for Small Molecule Detection

A significant development in the application of this compound is its use in the detection of small molecules through photocurrent measurements. mdpi.comnih.gov This method relies on the principle that the concentration of this compound can modulate the photocurrent generated by a specially designed device. nih.gov

In a specific application, a device was fabricated using a gel substrate, and the photocurrent response was measured in the presence of varying concentrations of this compound. nih.gov A key finding was the linear relationship between the photocurrent and the concentration of the analyte, which is a fundamental requirement for a reliable sensor. nih.gov This linear response allows for the quantitative determination of this compound concentration based on the measured photocurrent. nih.gov

Interaction with Metal Ions for Enhanced Detection

The sensitivity and selectivity of photocurrent-based detection of this compound can be significantly enhanced through the incorporation of metal ions into the sensing platform. nih.gov The interaction between the analyte and the metal ions within the gel substrate alters the photocurrent response, providing a more robust detection signal. nih.gov

Research has demonstrated that different metal ions can have distinct effects on the photocurrent in the presence of this compound. mdpi.comnih.gov For instance, when manganese (Mn) ions were introduced into the gel substrate, the photocurrent was observed to be suppressed linearly with an increasing concentration of this compound. mdpi.comnih.gov Conversely, the use of iron (Fe) ions in the gel resulted in a linear enhancement of the photocurrent with increasing this compound concentration. mdpi.comnih.gov

This differential response not only enhances the detection sensitivity but also opens up possibilities for developing more sophisticated sensing platforms. The sensitivity of the detection, calculated from the slope of the linear response, was found to be 2254.3 for the manganese-containing gel and a significantly higher 9506.8 for the iron-containing gel, highlighting the substantial influence of the chosen metal ion on the detection performance. mdpi.comnih.gov

Table 2: Influence of Metal Ions on Photocurrent-Based Detection of this compound

| Metal Ion in Gel Substrate | Photocurrent Response to Increasing Analyte Concentration | Calculated Sensitivity |

| Manganese (Mn) | Linear Suppression mdpi.comnih.gov | 2254.3 mdpi.comnih.gov |

| Iron (Fe) | Linear Enhancement mdpi.comnih.gov | 9506.8 mdpi.comnih.gov |

Environmental and Biological Transformations of N,n Diphenyl 2 Naphthylamine

Metabolic Conversion to 2-Naphthylamine

The metabolic conversion of N,N-Diphenyl-2-naphthylamine (PBNA) to 2-naphthylamine (BNA) is a significant transformation due to the carcinogenic nature of the latter. This conversion has been observed in mammalian systems, raising concerns about the potential health risks associated with exposure to PBNA.

The initial and crucial step in the metabolism of many xenobiotics, including aromatic amines like this compound, is mediated by the Cytochrome P-450 (CYP) superfamily of enzymes. These enzymes are primarily found in the liver and are responsible for oxidative metabolism. In the case of this compound, CYP enzymes catalyze the N-dealkylation or, more specifically, the N-dephenylation of the parent compound. This process involves the enzymatic cleavage of a phenyl group from the nitrogen atom, leading to the formation of 2-naphthylamine.

While specific CYP isozymes responsible for the metabolism of this compound are not extensively detailed in the provided search results, the metabolism of structurally related aromatic amines often involves CYP1A2, CYP2D6, CYP2C9, and CYP2C19. For instance, CYP2D6 has been identified as a high-affinity enzyme in the N-demethylation of diphenhydramine nih.gov. The N-hydroxylation of 2-naphthylamine, a subsequent and critical step in its activation to a carcinogen, is known to be mediated by CYP450 isoforms researchgate.net.

Following the initial CYP-mediated metabolism, further biotransformation of this compound and its metabolites can occur. This can lead to the formation of phenolic derivatives through the hydroxylation of the aromatic rings. These phenolic metabolites can then undergo further oxidation to form highly reactive intermediates known as quinone imines researchgate.net.

Quinone imines are electrophilic compounds that can readily react with cellular macromolecules, including proteins and DNA, potentially leading to cellular damage and toxicity. The formation of these reactive species represents an important pathway in the bioactivation of aromatic amines. The synthesis of various naphthoquinone derivatives and related imines has been explored, highlighting the chemical feasibility of such structures brieflands.comresearchgate.net.

The metabolic activation of aromatic amines, including the 2-naphthylamine formed from this compound, can lead to the formation of adducts with proteins, most notably haemoglobin. N-hydroxyarylamines, the reactive metabolites of aromatic amines, can bind to haemoglobin in a dose-dependent manner researchgate.net. These haemoglobin adducts are stable and can serve as valuable biomarkers of exposure to the parent compound.

The formation of 2-naphthylamine-haemoglobin adducts has been demonstrated in rats dosed with this compound nih.govresearchgate.net. The presence of these adducts indicates that the dephenylation of this compound occurs in vivo and that the resulting 2-naphthylamine enters the metabolic pathway leading to the formation of reactive, adduct-forming species nih.govresearchgate.net. The measurement of these adducts provides a quantitative estimate of the internal dose of the carcinogenic metabolite and can be used to assess the potential cancer risk associated with exposure to this compound.

| Biomarker | Parent Compound | Significance | Reference |

| 2-Naphthylamine-haemoglobin adducts | This compound | Indicates in vivo conversion to 2-naphthylamine and subsequent metabolic activation. Used for exposure biomonitoring. | nih.govresearchgate.net |

The metabolism of xenobiotics can vary significantly between different species, and this holds true for this compound. These species-specific differences in metabolic pathways can have profound implications for the toxicity and carcinogenicity of the compound.

Studies in Sprague-Dawley rats have confirmed the biological conversion of N-phenyl-2-naphthylamine to 2-naphthylamine, with both the parent compound and the metabolite being identified in urine and feces nih.gov. Research has also shown that repeated administration of PBNA in rats appears to enhance its own metabolism nih.gov. While human data is limited in the provided search results, the general principles of aromatic amine metabolism suggest that similar pathways likely occur in humans, although the specific rates and enzyme kinetics may differ. The metabolic activation of aromatic amines demonstrates considerable tissue, species, and compound-specificity who.int.

Microbial Degradation and Biotransformation

In the environment, microorganisms play a crucial role in the breakdown and transformation of organic compounds like this compound. Soil bacteria, in particular, have been shown to be capable of degrading this compound.

Several species of soil bacteria have demonstrated the ability to degrade this compound. Notably, bacteria from the genera Rhizobium, Pseudomonas, and Azotobacter are involved in its biotransformation.

Studies have shown that Rhizobium leguminosarum bv. viciae, Pseudomonas syringae pv. pisi, and Clavibacter michiganensis sps. sepedonicus can degrade N-phenyl-2-naphthylamine semanticscholar.orgresearcher.life. The primary degradation products identified in these studies were phthalates semanticscholar.orgresearcher.liferesearchgate.net. The rate of degradation can vary between different bacterial species semanticscholar.orgresearcher.life.

Pseudomonas species are well-known for their ability to degrade a wide range of aromatic compounds, including naphthalene (B1677914) and its derivatives frontiersin.orgnih.govmdpi.commdpi.com. While the specific pathways for this compound degradation by Pseudomonas are not fully elucidated in the provided results, their metabolic versatility suggests they are key players in its environmental fate.

Azotobacter, a genus of free-living nitrogen-fixing bacteria, has also been implicated in the degradation of N-phenyl-2-naphthylamine researchgate.net. These bacteria possess complex metabolic systems for nitrogen metabolism that may also contribute to the breakdown of nitrogen-containing organic pollutants nih.govkegg.jpnih.gov.

The microbial degradation of this compound is an important process for its removal from contaminated soils and waters.

| Bacterial Genus | Degradation Capability | Key Findings | Reference |

| Rhizobium | Degrades N-phenyl-2-naphthylamine | Forms phthalates as degradation products. | semanticscholar.orgresearcher.liferesearchgate.net |

| Pseudomonas | Degrades N-phenyl-2-naphthylamine | Known for broad aromatic compound degradation. | semanticscholar.orgresearcher.life |

| Azotobacter | Degrades N-phenyl-2-naphthylamine | Possesses complex nitrogen metabolism pathways. | researchgate.net |

Formation of Phthalates as Degradation Products

Recent research has demonstrated that this compound (N-PNA) can be degraded by various soil bacteria, leading to the formation of phthalates elpub.ruresearchgate.net. A study investigating the degrading action of several soil bacteria on N-PNA found that all tested species were capable of this transformation elpub.ru. The degradation products were identified using gas chromatography-mass spectrometry on extracts from culture media where N-PNA and the bacteria were introduced elpub.ru.

The study compared the degrading capabilities of bacteria that interact differently with pea plants (Pisum sativum L.), which are known to synthesize N-PNA elpub.ru. Among the bacteria studied, the highest degrading activity was observed in Rhizobium bacteria, which are endosymbionts of pea plants, and in the free-living nitrogen-fixing bacteria of the Azotobacter genus elpub.ru. The specific bacterial species capable of degrading N-PNA into phthalates are detailed in the table below elpub.ruresearchgate.net.

It was also noted that N-PNA itself exerted a negative effect on the viability of all the bacterial species, though the degree of this effect varied. The viability of Azotobacter was the most negatively impacted, despite its high degrading action against the compound elpub.ruresearchgate.net.

| Bacterial Species | Interaction with Pea Plants | Degrading Activity Level |

|---|---|---|

| Rhizobium leguminosarum bv. viceae | Endosymbiont | High |

| Bradyrhizobium japonicum | - | Moderate |

| Pseudomonas syringae pv. pisi | - | Moderate |

| Clavibacter michiganensis sps. Sepedonicus | - | Moderate |

| Azotobacter chroococcum | Free-living nitrogen-fixer | High |

Phytotoxicological Studies

This compound, also referred to as N-phenyl-2-naphthylamine, has been identified as a compound with specific phytotoxic properties at concentrations below 100 µg/L nih.gov. Its toxic action on plants cannot be explained by a simple unspecific narcosis-type effect, suggesting a more targeted mechanism of toxicity nih.gov.

Effects on Photosynthesis and Oxygen Evolution in Plants/Algae

Investigations into the phytotoxic effects of this compound have shown that photosynthesis is a primary target of its activity at low concentrations and with short exposure times nih.gov. The compound affects primary photosynthetic reactions, including the evolution of oxygen and fluorescence quenching nih.gov.

A notable characteristic of its action is a delay in the onset of these effects. Disturbance to oxygen evolution and other photosynthetic processes only becomes apparent after two to three hours of exposure nih.gov. This delayed response distinguishes it from many known specific inhibitors that target processes like electron transport or ATP production more immediately nih.gov.

In a comparative study on the cyanobacterium Microcystis aeruginosa, N-Phenyl-2-naphthylamine (P₂NA) was found to have a less pronounced effect on photosynthetic activity compared to its isomer, N-Phenyl-1-naphthylamine (P₁NA). After a 48-hour exposure to a 20 μM concentration, P₂NA only reduced the photosynthetic activity (measured as Fv/Fm) to 92.1%, whereas P₁NA caused a drastic reduction to 3.3% nih.gov.

| Compound (Concentration) | Resulting Photosynthetic Activity (% of control) |

|---|---|

| N-Phenyl-1-naphthylamine (20 µM) | 3.3% |

| N-Phenyl-2-naphthylamine (20 µM) | 92.1% |

Intracellular Mechanisms of Damage in Cell Membranes

The mode of action of this compound at the cellular level appears to involve its function as a reactive compound within cell membranes nih.gov. This reactivity leads to irreversible and cumulative damage over time in algae nih.gov. It is suggested that these effects are most prominent in compartments within the cell that are rich in membranes, such as the chloroplasts nih.gov. This hypothesis is consistent with the observed impacts on photosynthesis, which is centered in the chloroplasts.

However, in studies with the cyanobacterium Microcystis aeruginosa, exposure to N-Phenyl-2-naphthylamine did not result in detectable membrane damage, which was in contrast to its isomer, N-Phenyl-1-naphthylamine, where the percentage of membrane-damaged cells increased with concentration nih.gov. This suggests that the specific mechanisms of membrane interaction and damage may vary between different organisms or under different experimental conditions.

Q & A

Q. (Basic) What analytical techniques are recommended for detecting trace impurities (e.g., 2-naphthylamine) in N,N-Diphenyl-2-naphthylamine samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) using a C18 reverse-phase column is recommended for detecting impurities like 2-naphthylamine. Method optimization should include mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and selected ion monitoring (SIM) for targeted analysis. Limit of detection (LOD) validation via spiked calibration curves ensures sensitivity down to ppm levels. Contamination risks from synthesis precursors necessitate rigorous quality control protocols .

Q. (Basic) How should N-phenyl-2-naphthylamine be optimized as a MALDI matrix for small-molecule imaging in metabolomics?

Key parameters include matrix concentration (10–20 mg/mL in acetone or THF), laser intensity (adjusted to 20–30% of maximum output to minimize fragmentation), and solvent compatibility with biological tissues. Pre-spotting the matrix with a 0.1% trifluoroacetic acid (TFA) additive enhances ionization efficiency for phospholipids and amino acids. Salt tolerance can be improved by washing tissue sections with 70% ethanol post-matrix application .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct all procedures in a fume hood to avoid inhalation. Store the compound in airtight containers at room temperature, away from oxidizers. Waste must be segregated into halogenated solvent containers and disposed via certified hazardous waste services. Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .

II. Advanced Research Questions

Q. (Advanced) How can CASSCF/NEVPT2 calculations be optimized to study excited-state C–N bond dissociation in this compound (DPNA)?

Select an active space encompassing all π orbitals of the naphthyl and phenyl groups (e.g., 12 electrons in 10 orbitals). Use the ANO-RCC basis set for balanced accuracy and computational cost. Validate results against time-resolved UV-Vis or fluorescence spectroscopy to correlate theoretical bond dissociation energies with experimental lifetimes. Incorporate solvent effects via polarizable continuum models (PCM) for simulations in toluene or THF .

Q. (Advanced) What experimental approaches resolve contradictions in metabolite distribution data from MALDI-TOF imaging using PNA matrix?

Apply multivariate analysis (e.g., principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA)) to distinguish biological variation from matrix-induced noise. Cross-validate findings with liquid chromatography-mass spectrometry (LC-MS) and adjust for ion suppression effects by normalizing to internal standards (e.g., deuterated fatty acids). Use tandem MS (MS/MS) to confirm ambiguous peaks .